3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(furan-2-yl)ethyl)benzamide
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Overview
Description
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(furan-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, an amino linkage, and a benzamide moiety connected to a furan ring. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution with Dimethyl Groups: The pyrimidine ring undergoes alkylation to introduce the dimethyl groups at the 4 and 6 positions.
Amino Linkage Formation: The amino group is introduced via nucleophilic substitution, often using an amine source such as ammonia or an amine derivative.
Benzamide Formation: The benzamide moiety is synthesized through an acylation reaction involving benzoyl chloride and an appropriate amine.
Furan Ring Attachment: The final step involves the coupling of the furan ring to the benzamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(furan-2-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure with a thiophene ring instead of a furan ring.
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(pyridin-2-yl)ethyl)benzamide: Similar structure with a pyridine ring instead of a furan ring.
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(phenyl)ethyl)benzamide: Similar structure with a phenyl ring instead of a furan ring.
Uniqueness
The uniqueness of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(furan-2-yl)ethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring, in particular, may contribute to unique reactivity and interactions compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N4O2/c1-13-11-14(2)22-19(21-13)23-16-6-3-5-15(12-16)18(24)20-9-8-17-7-4-10-25-17/h3-7,10-12H,8-9H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
LQLQLFNVODIGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCC3=CC=CO3)C |
Origin of Product |
United States |
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